磷酸丁基溶纤剂

描述

Polyphosphoric acids, 2-butoxyethyl esters, also known as 2-Butoxyethyl polyphosphates, Butoxyethyl phosphate, and Butyl cellosolve, phosphated, are commonly used reagents in organic synthesis . They are part of a larger group of compounds known as phosphate esters and anhydrides, which are present in important biomolecules such as DNA, RNA, nucleotides, and various metabolites .

Synthesis Analysis

Historically, phosphate esters have been prepared by the reaction of alcohols with phosphoric anhydride or polyphosphoric acid . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester. Alternatively, use of polyphosphoric acid results in significant residual alcohol and high levels of phosphoric acid .Molecular Structure Analysis

The molecular formula of Polyphosphoric acids, 2-butoxyethyl esters is C6H13O5P . The molecular weight is 196.1393 . The structure of these compounds is very stable .Chemical Reactions Analysis

Polyphosphoric acid esters have been used in microwave-assisted cyclizations, a general method for 1-aryl-2-iminoazacycloalkanes . This cyclization reaction involves good to high yields and short reaction times, representing a novel application of PPA esters in heterocyclic synthesis .Physical And Chemical Properties Analysis

Polyphosphoric acids, 2-butoxyethyl esters are colorless to light yellow liquid . They have a boiling point of 303.8°C at 760 mmHg and a flash point of 137.5°C . The vapour pressure is 0.00021mmHg at 25°C .科学研究应用

溶剂型涂料

磷酸丁基溶纤剂: 是一种活性溶剂,因其优异的亲水性和疏水性平衡而被用于溶剂型涂料。 它通过确保与多种树脂类型的兼容性并提供 100% 的水溶性,在涂料中提供优异的性能 .

工业水性涂料

作为一种增塑剂,它有助于形成工业水性涂料。 其快速蒸发性质和良好的溶解性能使其适合此应用,有助于在干燥过程中形成均匀的薄膜 .

建筑水性涂料

在建筑水性涂料中,磷酸丁基溶纤剂 充当偶联剂。 它有助于稳定配方并改善建筑涂料的应用性能 .

清洁剂

该化合物用作家用和工业清洁剂、除锈剂、硬表面清洁剂和消毒剂中的偶联剂和溶剂。 其溶解力有助于有效去除各种类型的污垢和污渍 .

印刷油墨

磷酸丁基溶纤剂: 在溶剂型丝网印刷油墨中用作主要溶剂。 它还充当水性印刷油墨中树脂和染料的偶联剂,增强油墨的性能和稳定性 .

农业杀虫剂

该化合物用作农业杀虫剂的溶剂。 其特性有助于配制在控制害虫方面有效的杀虫剂,同时与杀虫剂配方中的其他成分兼容 .

有机合成

聚磷酸,2-丁氧基乙酯: 用于有机合成,特别是作为脱水剂。 它们在几个重要的有机反应中起着至关重要的作用,包括芳环上酸的环化、乙酰化和异丙基化,酯的水解,环氧化物的裂解和杂环化合物的合成 .

生物医学应用

这些化合物在结构上类似于天然核酸和磷壁酸,它们与生物相容性和高骨矿物质亲和力一起,使其适用于各种生物医学应用。 这包括药物递送系统和在生理条件下的生物矿化 .

作用机制

Target of Action

Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .

Mode of Action

Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .

Biochemical Pathways

They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .

Pharmacokinetics

It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.

Result of Action

The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .

安全和危害

Polyphosphoric acids, 2-butoxyethyl esters may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . They cause chemical burns to the respiratory tract . They may cause severe and permanent damage to the digestive tract if ingested .

未来方向

The synthesis of new nitrogen heterocycles, which are part of many drugs and represent structures with a wide therapeutic potential, has a great interest in medicinal chemistry . The availability of phosphorylated compounds is an important aspect of their study . Therefore, future research may focus on developing methods for preparing highly pure monoalkyl phosphates and their analogues .

属性

IUPAC Name |

2-butoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVVUSWLMILHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

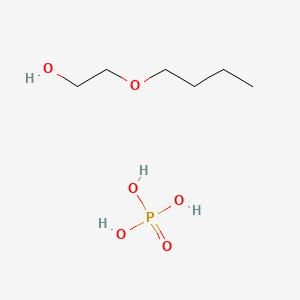

CCCCOCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68610-21-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39454-62-1, 68514-82-9 | |

| Record name | Butoxyethanol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)